7-Phenyl-1,4-thiazepane-1,1-dioxide hydrochloride
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Overview
Description
7-Phenyl-1,4-thiazepane-1,1-dioxide hydrochloride is a chemical compound with the molecular formula C11H16ClNO2S . It has a molecular weight of 261.76 .
Molecular Structure Analysis
The InChI code for 7-Phenyl-1,4-thiazepane-1,1-dioxide hydrochloride is 1S/C11H15NO2S.ClH/c13-15(14)8-4-7-12-11(9-15)10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H .Scientific Research Applications
. Due to its sulfur dioxide moiety, it may serve as a useful scaffold in drug design, particularly in the development of new psychotropic medications.
Chemical Synthesis
In synthetic chemistry, this molecule could be used as a building block for more complex molecules. Its reactive sites make it a candidate for various organic synthesis reactions, potentially leading to new materials or chemical compounds .
Reference Standard
It can serve as a reference standard in analytical chemistry, helping to calibrate instruments or validate methods. High-quality reference standards are crucial for accurate results in pharmaceutical testing .
Safety and Hazards
properties
IUPAC Name |
7-phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-15(14)9-8-12-7-6-11(15)10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVPCSWVCHRAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCS(=O)(=O)C1C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
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